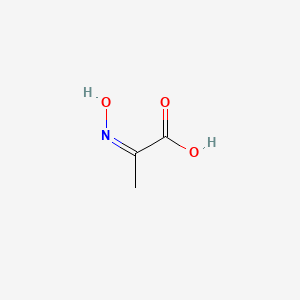

Pyruvate oxime

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C3H5NO3 |

|---|---|

Molekulargewicht |

103.08 g/mol |

IUPAC-Name |

(2Z)-2-hydroxyiminopropanoic acid |

InChI |

InChI=1S/C3H5NO3/c1-2(4-7)3(5)6/h7H,1H3,(H,5,6)/b4-2- |

InChI-Schlüssel |

MVGBKLTYYAYYGY-RQOWECAXSA-N |

SMILES |

CC(=NO)C(=O)O |

Isomerische SMILES |

C/C(=N/O)/C(=O)O |

Kanonische SMILES |

CC(=NO)C(=O)O |

Synonyme |

2-oximinopropanoic acid 2-oximinopropanoic acid, ion (1-) pyruvatoxime pyruvic oxime |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Preparative Strategies for Pyruvate Oxime

Direct Synthesis from α-Keto Acids and Hydroxylamine (B1172632)

The most common method for synthesizing pyruvate (B1213749) oxime is the direct condensation of an α-keto acid, namely pyruvic acid, with hydroxylamine. ontosight.ainih.gov This reaction is a classic example of imine formation, proceeding through a carbinolamine intermediate. nih.gov

Reaction Kinetics and Equilibrium Considerations

The formation of pyruvate oxime from pyruvic acid and hydroxylamine is a reversible reaction governed by specific rate and equilibrium constants. nih.govresearchgate.net Studies have shown that the equilibrium for oxime formation is highly favorable. nih.gov For instance, the equilibrium constant (Keq) for the formation of pyruvic oxime has been estimated to be approximately 7 x 108 M-1 at 25°C, indicating a strong thermodynamic preference for the product. lookchem.com

The reaction rate is pH-dependent. researchgate.net In the pH range of approximately 3 to 7, the rate-determining step is the acid-catalyzed dehydration of the carbinolamine intermediate. nih.gov At very low pH, the reaction slows down because the hydroxylamine, a nucleophile, becomes protonated and thus less reactive. nih.gov Conversely, at higher pH values, the dehydration of the carbinolamine intermediate becomes the slow step as it requires an acid catalyst. libretexts.org

A study on the oxime formation from methyl pyruvate in aqueous solution at 30°C determined that the reaction proceeds with rate-determining carbinolamine dehydration across the entire pH range of 0-7. researchgate.net

Catalysis by Acidic and Aqueous Media

The formation of oximes is generally catalyzed by acidic conditions. researchgate.netias.ac.in The proposed mechanism follows the classical pathways for imine formation. researchgate.net In aqueous media, the reaction can be promoted by an acid catalyst, such as pyruvic acid itself acting as a catalyst in some contexts. ias.ac.in

Specifically, for the formation of pyruvate oxime, specific acid catalysis is the dominant mechanism for carbinolamine formation at pH values below 5. researchgate.net Above this pH, a pH-independent, water-catalyzed reaction becomes more significant. researchgate.net It has been noted that the dehydration of the carbinolamine intermediate is not significantly catalyzed by general acids or bases from buffers like carboxylic acid or hydroxylamine/hydroxylammonium ion buffers. researchgate.net

The general mechanism involves the protonation of the carbonyl oxygen of pyruvic acid by an acid, which activates the carbonyl group for nucleophilic attack by the amino group of hydroxylamine. ias.ac.in This is followed by dehydration to form the oxime. ias.ac.in

Mechanistic Insights into Carbinolamine Formation and Dehydration Pathways

The synthesis of pyruvate oxime from pyruvic acid and hydroxylamine proceeds through a two-step mechanism:

Carbinolamine Formation: The reaction begins with the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of pyruvic acid. nih.gov This leads to the formation of a tetrahedral intermediate known as a carbinolamine. nih.govresearchgate.net This step can be catalyzed by acid, where a proton is transferred to the carbonyl oxygen concurrently with the nucleophilic attack. nih.gov

Dehydration: The carbinolamine intermediate then undergoes dehydration (loss of a water molecule) to form the final oxime product. nih.govresearchgate.net This step is typically the rate-determining step under neutral and mildly acidic conditions and is subject to acid catalysis. nih.govlookchem.com The hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). libretexts.org Subsequent elimination of water and deprotonation yields the pyruvate oxime. nih.gov

Electrochemical Synthesis Pathways

More recently, electrochemical methods have emerged as a promising and sustainable alternative for the synthesis of oximes, including the potential for pyruvate oxime formation. These methods often involve the in-situ generation of a nitrogen source, such as hydroxylamine, from nitrate (B79036) or nitrite (B80452), which then reacts with a carbonyl precursor. chinesechemsoc.orgrsc.orgnih.govacs.orgchemrxiv.orgacs.org

Electrocatalytic Formation from Nitrate and Carbonyl Precursors

The electrochemical synthesis of oximes can be achieved by the electrocatalytic reduction of nitrate (NO₃⁻) at a cathode. chinesechemsoc.org This process generates hydroxylamine (NH₂OH) in situ, which then reacts with a carbonyl compound present in the electrolyte to form the corresponding oxime. chinesechemsoc.orgnih.govacs.orgchemrxiv.orgacs.org This tandem reaction mechanism offers a greener and more economical approach to oxime synthesis. chinesechemsoc.org

For example, the electrosynthesis of cyclohexanone (B45756) oxime from nitrate and cyclohexanone has been demonstrated with high Faradaic efficiency and yield using catalysts like rutile titanium dioxide (R-TiO₂) and zinc-copper alloys. chinesechemsoc.orgnih.govacs.orgchemrxiv.orgacs.org While this specific research focused on cyclohexanone, the strategy is presented as having broad applicability for the synthesis of various oximes from different ketone and aldehyde precursors. chinesechemsoc.org A similar approach using a Zn-based catalyst has been reported for the synthesis of various oximes from aldehydes and ketones in acidic media. rsc.orgrsc.org

A study on the electrosynthesis of alanine (B10760859) from pyruvate and nitrate on CeO₂ nanocrystals identified pyruvate oxime as a key intermediate. nih.gov The process involves the reduction of nitrate to produce hydroxylamine, which then attacks the pyruvate to form the oxime. nih.gov

Mechanistic Analysis of Electrochemical Reduction and Amidation Steps

The mechanism of electrochemical oxime synthesis involves a sequence of reduction and condensation reactions:

Electrochemical Reduction of Nitrate: The process begins with the electrocatalytic reduction of nitrate ions at the surface of the catalyst. This multi-step reduction generates hydroxylamine (*NH₂OH) as an intermediate. rsc.orgnih.gov

Nucleophilic Addition and Dehydration: The in-situ generated hydroxylamine then acts as a nucleophile, attacking the carbonyl carbon of the precursor (e.g., pyruvate). chinesechemsoc.orgnih.gov This is followed by a spontaneous dehydration step, leading to the formation of the oxime. chinesechemsoc.org This part of the mechanism is analogous to the direct synthesis method.

Further Reduction (in some cases): In the context of amino acid synthesis, the intermediate oxime can be further electrochemically reduced (aminated) to form the final amino acid product. nih.govsciengine.com For instance, in the synthesis of alanine, the pyruvate oxime intermediate undergoes further reduction where the N-O bond is cleaved, followed by hydrogenation of the C=N bond to yield alanine. nih.gov

The efficiency and selectivity of this process are highly dependent on the catalyst used. For example, CeO₂ nanorods with exposed (110) facets have shown high performance in the synthesis of alanine from pyruvate, with the catalyst facilitating both the formation and subsequent reduction of the pyruvate oxime intermediate. nih.gov Similarly, catalysts like R-TiO₂ and Zn-Cu alloys have been shown to be effective for oxime synthesis by promoting the generation of hydroxylamine and providing a surface for the subsequent reaction with the carbonyl compound. chinesechemsoc.orgnih.govacs.orgchemrxiv.orgacs.org

Preparation of Pyruvate Oxime Derivatives

The functional versatility of the pyruvate oxime scaffold allows for its modification into a variety of derivatives. These synthetic strategies leverage the reactivity of the oxime and adjacent functional groups to construct more complex molecules for applications in coordination chemistry and bioconjugation.

Synthesis of Pyruvic Aldehyde-1-oxime Thiosemicarbazone Compounds

A significant class of pyruvate oxime derivatives is the thiosemicarbazones. These compounds are typically synthesized through a condensation reaction between pyruvic aldehyde-1-oxime (PAO), also known as isonitrosoacetone, and a substituted thiosemicarbazide (B42300). This reaction creates a new molecule featuring a thiosemicarbazone moiety attached to the pyruvate oxime backbone.

Research has detailed the synthesis of a series of these compounds, which are noted as being excellent chelating tridentate ligands. westmont.edu The general synthetic procedure involves dissolving the appropriate thiosemicarbazide in ethanol, followed by the addition of pyruvic aldehyde-1-oxime. westmont.edu The mixture is stirred at room temperature, and after a period, it is diluted with 1% aqueous acetic acid. westmont.edu The reaction is typically allowed to proceed for 24 hours, after which the resulting solid product is isolated by filtration. westmont.edu

This methodology has been successfully applied to create a range of pyruvic aldehyde-1-oxime thiosemicarbazone derivatives, demonstrating the reliability of the synthetic route. westmont.edutntech.edu The characterization of these compounds has been performed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy. tntech.edutntech.edu Studies have also explored the impact of different solvent systems—such as isopropanol, 50/50 ethanol/water, and 1% aqueous acetic acid—on the synthesis of these derivatives, noting that the choice of solvent can influence the conformational outcome of the product. tntech.edu

Table 1: Synthesis of Pyruvic Aldehyde-1-oxime Thiosemicarbazone Derivatives

| Abbreviation | Full Chemical Name | Reported Yield |

|---|---|---|

| PAO-MTSC | 2-[(2E)-2-(hydroxyimino)-1-methylethylidene]-N-methyl-hydrazinecarbothioamide | 78.6% westmont.edu |

| PAO-ETSC | 2-[(2E)-2-(hydroxyimino)-1-methylethylidene]-N-ethyl-hydrazinecarbothioamide | 62.2% westmont.edu |

| PAO-PTSC | 2-[(2E)-2-(hydroxyimino)-1-methylethylidene]-N-phenyl-hydrazinecarbothioamide | 85.7% westmont.edu |

Data sourced from research by Dam, H. T., Crum, S. B., & Lisic, E. C. (2022). westmont.edu

Derivatization for Chemoselective Ligation Strategies

Pyruvate oxime derivatives are also central to the development of chemoselective ligation strategies, which are methods for selectively joining molecular fragments in a complex environment. A key reagent in this area is methyl pyruvate oxime, which can be prepared from the readily available biomass feedstock, pyruvic acid. acs.org This stable, solid compound serves as a versatile carbonyl synthon. acs.orgorganic-chemistry.org

A novel strategy utilizes methyl pyruvate oxime for the synthesis of unsymmetrical ureas, carbamates, thiocarbamates, and anilides. acs.orgorganic-chemistry.org The process involves a consecutive disubstitution reaction. The first step is a direct amidation of the methyl pyruvate oxime. acs.org This is followed by a one-pot deoximative substitution with a variety of nucleophiles. organic-chemistry.org This second step proceeds through a Beckmann fragmentation to generate an isocyanate intermediate, which is then trapped by the nucleophile. organic-chemistry.org The reaction conditions are generally mild and compatible with numerous functional groups. acs.org

Table 2: Derivatization of Methyl Pyruvate Oxime via Chemoselective Ligation

| Nucleophile | Resulting Functional Group | Product Class |

|---|---|---|

| Primary/Secondary Amine | Urea | Urea Derivatives organic-chemistry.org |

| Alcohol | Carbamate | Carbamate Derivatives organic-chemistry.org |

| Thiol | Thiocarbamate | Thiocarbamate Derivatives organic-chemistry.org |

| Electron-Rich Arene | Amide | Anilides acs.org |

This strategy provides a modular and efficient route to a diverse range of carbonyl compounds. acs.orgorganic-chemistry.org

This principle of chemoselective oxime ligation is also applied in bioconjugation. For instance, hydrogels functionalized with oxyamine groups can react with ketone-containing molecules. acs.orgresearchgate.net The highly selective reaction between the oxyamine on the hydrogel and the ketone forms a stable oxime bond, effectively ligating the molecule to the polymer network. acs.orgresearchgate.net While these examples may use other keto-acids like phenylpyruvate, the underlying chemical principle is directly analogous to the reactivity of pyruvate derivatives and highlights the power of oxime formation in selective molecular assembly. acs.orgresearchgate.net

Chemical Reactivity and Transformation Mechanisms of Pyruvate Oxime

Pyruvate (B1213749) Oxime as a Carbonyl Synthon in Organic Synthesis

A novel and significant application of pyruvate oxime, specifically its methyl ester derivative, is its use as a carbonyl synthon. organic-chemistry.orgacs.org This strategy provides a safer and more practical alternative to hazardous carbonylation reagents like phosgene. organic-chemistry.orgacs.org Methyl pyruvate oxime, a stable and easily handled solid derived from the biomass feedstock pyruvic acid, can be employed in the synthesis of a variety of carbonyl compounds. acs.org

Synthesis of Unsymmetrical Ureas via Deoximative Substitution

Methyl pyruvate oxime serves as an effective reagent for the synthesis of unsymmetrical ureas through a consecutive disubstitution process. organic-chemistry.orgorganic-chemistry.org This method involves an initial direct amidation followed by a one-pot deoximative substitution with various amine nucleophiles. organic-chemistry.org This approach allows for the modular and rapid creation of diverse unsymmetrical ureas, which are important scaffolds in bioactive molecules found in pharmaceuticals and agrochemicals. organic-chemistry.orgorganic-chemistry.org

A recently developed strategy highlights the utility of methyl pyruvate oxime as a carbonyl synthon for this purpose. The reaction proceeds under mild conditions and is compatible with a range of functional groups, making it a valuable tool for library synthesis of biologically relevant molecules. acs.org

Formation of Carbamates, Thiocarbamates, and Anilides

The utility of methyl pyruvate oxime as a carbonyl synthon extends to the synthesis of carbamates, thiocarbamates, and anilides. organic-chemistry.orgacs.orgnih.gov Similar to the synthesis of ureas, this method relies on a one-pot deoximative substitution with various nucleophiles such as alcohols, thiols, and anilines. organic-chemistry.org The versatility of this approach accommodates a wide range of nucleophiles, enabling the rapid and modular synthesis of these important classes of compounds. organic-chemistry.org The reaction conditions are generally mild, and the use of methyl pyruvate oxime avoids the handling of toxic reagents like phosgene. organic-chemistry.orgacs.org

Table 1: Synthesis of Ureas, Carbamates, and Thiocarbamates from Methyl Pyruvate Oxime This table is representative of the types of products that can be synthesized and is based on findings in the cited literature. Specific yields may vary based on reaction conditions.

| Entry | Nucleophile | Product Type |

| 1 | Primary Amine | Unsymmetrical Urea |

| 2 | Secondary Amine | Unsymmetrical Urea |

| 3 | Alcohol | Carbamate |

| 4 | Thiol | Thiocarbamate |

| 5 | Aniline | Anilide |

Role of Beckmann Fragmentation in Carbonyl Synthon Reactivity

The reactivity of pyruvate oxime as a carbonyl synthon is intrinsically linked to the Beckmann fragmentation. organic-chemistry.org The Beckmann rearrangement is a well-known acid-catalyzed reaction that converts an oxime into an amide. wikipedia.orgbyjus.com However, when the group alpha to the oxime can stabilize a carbocation, a competing reaction known as Beckmann fragmentation occurs. wikipedia.orgbyjus.com

In the context of methyl pyruvate oxime, activation of the oxime hydroxyl group, for instance with Ishikawa's reagent, facilitates a Beckmann fragmentation to generate an isocyanate intermediate. organic-chemistry.org This highly reactive isocyanate is then trapped in situ by a variety of nucleophiles (amines, alcohols, thiols) to form the corresponding ureas, carbamates, and thiocarbamates. organic-chemistry.org The ability to generate isocyanates from a stable, solid precursor like methyl pyruvate oxime under mild conditions is a key advantage of this methodology. acs.org

Reduction and Hydrogenation Reactions

Pyruvate oxime is a valuable precursor for the synthesis of alanine (B10760859) and other related amino acids through reduction and hydrogenation reactions. These transformations are of significant interest for the production of enantiomerically pure amino acids, which are essential building blocks in the pharmaceutical and food industries.

Catalytic Hydrogenation to Alanine and Related Amino Acids

The catalytic hydrogenation of pyruvate oxime to produce alanine is a well-established method. mdpi.com Various heterogeneous catalysts have been employed for this transformation. For instance, palladium-on-charcoal and palladium/alumina catalysts have been reported to effectively hydrogenate pyruvic acid oxime to racemic alanine in high yields. mdpi.com

Efforts have also been made to develop enantioselective hydrogenation methods. One study reported the use of a 5% Pd/Al2O3 catalyst modified with the chiral amino alcohol (1R,2S)-(−)-ephedrine for the enantioselective hydrogenation of pyruvic acid oxime to alanine. encyclopedia.pubmdpi.com While the yield of alanine was modest (not exceeding 15%), it demonstrated the potential for asymmetric induction in this reaction, yielding S-alanine with an enantiomeric excess of 26%. encyclopedia.pubmdpi.com Other research has explored the use of palladium hydroxide (B78521) on charcoal for the hydrogenation of menthyl pyruvic acid oxime, which after saponification, yielded D(-)-alanine with optical yields between 16-25%. nasa.gov Raney Ni has also been utilized for the hydrogenation of related oximes to produce amino acid derivatives. mdpi.com

Table 2: Catalytic Hydrogenation of Pyruvate Oxime Derivatives

| Catalyst | Substrate | Product | Yield/Optical Purity | Reference |

| Palladium-charcoal | Pyruvic acid oxime | Racemic Alanine | High yield | mdpi.com |

| Palladium/alumina | Pyruvic acid oxime | Racemic Alanine | High yield | mdpi.com |

| 5% Pd/Al2O3 with (1R,2S)-(−)-Ephedrine | Pyruvic acid oxime | S-Alanine | ~15% yield, 26% ee | encyclopedia.pubmdpi.com |

| Palladium hydroxide on charcoal | Menthyl pyruvic acid oxime | D(-)-Alanine | 16-25% optical yield | nasa.gov |

Electrochemical Reduction for Amino Acid Production

Electrochemical methods offer a green and sustainable alternative for the production of amino acids from pyruvate oxime. researchgate.netresearchgate.net These reactions can be carried out under ambient conditions, often using water as a proton source. researchgate.net

One innovative approach involves an integrated tandem electrochemical-chemical-electrochemical process for the synthesis of alanine from biomass-derived pyruvic acid and nitrate (B79036). researchgate.net In this system, copper facilitates the electrochemical reduction of nitrate to hydroxylamine (B1172632), which then chemically reacts with pyruvic acid to form pyruvate oxime. Subsequently, palladium promotes the electrochemical reduction of the pyruvate oxime intermediate to alanine. researchgate.net

Recent research has also focused on the use of cerium(IV) oxide (CeO2) nanocrystals as catalysts for the electrosynthesis of alanine from pyruvic acid and nitrate. nih.govnih.govacs.org The mechanism involves the in-situ formation of pyruvate oxime, which is then electrochemically reduced to alanine. nih.govnih.govacs.org It was found that CeO2 nanorods exposing the (110) facet exhibited the highest catalytic activity due to a higher concentration of oxygen vacancies, which facilitate the cleavage of the N-O bond in the pyruvate oxime intermediate. nih.govnih.govacs.org Another study demonstrated a decoupled two-pot electrosynthesis system using oxide-derived silver catalysts that delivered a high Faradaic efficiency for alanine production from pyruvate oxime. researchgate.net

Oxime Metathesis and Dynamic Covalent Chemistry

Dynamic covalent chemistry (DCC) involves the formation of covalent bonds that are reversible, allowing for the creation of dynamic chemical systems that can adapt to their environment. researchgate.net Oxime chemistry, in particular, has emerged as a powerful tool in DCC, and pyruvate oxime, with its inherent functionalities, is a relevant substrate for these transformations. rsc.orgnih.gov

The C=N bond of an oxime can undergo a dynamic exchange reaction with other oximes or with hydroxylamines in the presence of an acid catalyst. This process, known as oxime metathesis or exchange, is a cornerstone of the utility of oximes in dynamic covalent systems. researchgate.netrsc.orgnih.gov The generally accepted mechanism for acid-catalyzed oxime formation and exchange involves a two-step process: nucleophilic attack of the hydroxylamine on the carbonyl group to form a tetrahedral intermediate (carbinolamine), followed by acid-catalyzed dehydration to yield the oxime. nih.gov

For the exchange reaction, the process is initiated by the protonation of the oxime oxygen, which makes the carbon of the C=N bond more electrophilic. A nucleophilic hydroxylamine can then attack this carbon, leading to a tetrahedral intermediate. This intermediate can then collapse, eliminating the original hydroxylamine and forming a new oxime. The reaction is typically fastest at a pH of around 4.5, as this provides a balance between the need for acid catalysis and the deactivation of the nucleophilic hydroxylamine by protonation at lower pH values. nih.gov

The rate of these exchange reactions can be significantly influenced by the presence of catalysts. Aniline and its derivatives have been classically used to catalyze oxime ligation and exchange reactions. nih.gov More recently, other catalysts such as m-phenylenediamine (B132917) have been shown to be even more efficient, in part due to their greater solubility in aqueous solutions, which allows for higher catalyst concentrations. nih.govresearchgate.net

The kinetics of oxime exchange reactions are highly dependent on the nature of the substituents on both the carbonyl-derived portion and the hydroxylamine portion of the oxime. rsc.orgnih.gov These substituent effects can be attributed to a combination of electronic and steric factors. nih.gov

Electron-withdrawing groups on the carbonyl-derived portion of the oxime will generally increase the rate of nucleophilic attack by making the carbon of the C=N bond more electrophilic. Conversely, electron-donating groups will decrease the rate. For pyruvate oxime, the presence of the carboxylic acid group, an electron-withdrawing group, would be expected to facilitate the exchange reaction.

The steric bulk of the substituents can also play a significant role. Larger, more sterically demanding groups can hinder the approach of the nucleophile, thereby slowing down the reaction rate. The relatively small methyl group in pyruvate oxime suggests that steric hindrance would be less of a factor compared to oximes derived from bulkier ketones.

Research has shown that the electronic effects of substituents have a profound impact on the kinetics of oxime metathesis. rsc.orgnih.gov A complex interplay of inductive, steric, and resonance effects, along with hydrogen bonding in some cases, governs the reactivity of the oxime. nih.govresearchgate.net The table below summarizes the qualitative effects of different types of substituents on the rate of oxime exchange reactions.

| Substituent Type on Carbonyl Component | Electronic Effect | Expected Effect on Exchange Rate |

| Electron-withdrawing (e.g., -COOH in pyruvate oxime) | Increases electrophilicity of C=N carbon | Increase |

| Electron-donating | Decreases electrophilicity of C=N carbon | Decrease |

| Sterically bulky | Hinders nucleophilic attack | Decrease |

Oxidative Coupling Reactions Involving Pyruvate Oxime

Pyruvate oxime can also participate in oxidative coupling reactions, which involve the formation of new bonds through an oxidative process. These reactions often proceed through radical intermediates.

Oxidative C-O coupling reactions of oximes can be achieved using various one-electron or two-electron oxidants. rsc.org These reactions are believed to proceed through the formation of an N-oxyl radical intermediate. rsc.org In the case of pyruvate oxime, this would involve the oxidation of the N-OH group to an N-O• radical. This radical can then couple with other radical species or be further oxidized.

For instance, the oxidative coupling of N-hydroxy compounds, including oximes, with pyrazolones has been demonstrated using oxidants like Fe(ClO₄)₃ or PhI(OAc)₂. rsc.org While this specific reaction has been shown to give a low yield with ethyl pyruvate oxime, it illustrates the potential for pyruvate oxime to undergo such transformations. rsc.org The mechanism likely involves the formation of the N-oxyl radical from the oxime, which then attacks the pyrazolone (B3327878) to form a new C-O bond.

In a biological context, the enzyme pyruvic oxime dioxygenase (POD), found in some heterotrophic nitrifying bacteria, catalyzes the dioxygenation of pyruvic oxime to produce pyruvate and nitrite (B80452). asm.orgnih.gov This transformation involves the formation of a new carbon-oxygen bond. The proposed mechanism suggests that an Fe(II) ion in the active site acts as a Lewis acid, shifting the tautomeric equilibrium from the oxime to the nitroso form. asm.org Molecular oxygen then attacks the C2 carbon, forming a six-membered transition state that ultimately rearranges to yield the products. asm.org This enzymatic reaction is a highly specific example of an oxidative transformation of pyruvate oxime.

N-oxyl radicals, also known as iminoxyl radicals when derived from oximes, are key intermediates in many oxidative reactions of oximes. beilstein-journals.orgnih.gov These radicals are structurally distinct from other N-oxyl radicals because the N-O• fragment is attached to the organic moiety via a double bond. beilstein-journals.orgnih.gov The unpaired electron in an iminoxyl radical is delocalized between the nitrogen and oxygen atoms, which influences its reactivity. beilstein-journals.org

The formation of the N-oxyl radical from pyruvate oxime can be initiated by one-electron oxidants or through photolysis of suitable precursors. The stability and reactivity of the resulting radical are influenced by the substituents. The O-H bond dissociation enthalpy (BDE) is a key parameter that affects the ease of radical generation. rsc.org Electron-donating groups tend to increase the BDE of the O-H bond in oximes, making radical formation more difficult, while the resonance effect is a dominant factor. rsc.org

Once formed, the N-oxyl radical of pyruvate oxime can undergo several reactions. Due to the delocalization of the unpaired electron, it can react to form either C-O or C-N bonds. beilstein-journals.org In intermolecular reactions, the formation of a C-O bond is generally favored. beilstein-journals.org These radicals can participate in oxidative cyclization, functionalization, and coupling reactions. beilstein-journals.orgnih.gov The specific reaction pathway taken will depend on the reaction conditions and the presence of other reactive species.

Spectroscopic and Structural Elucidation Techniques for Pyruvate Oxime Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the study of pyruvate (B1213749) oxime, enabling precise structural assignments and the real-time monitoring of chemical reactions.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

Proton NMR (¹H NMR) is instrumental in confirming the structure of pyruvate oxime by identifying the chemical environment of its hydrogen atoms. The ¹H NMR spectrum of pyruvate oxime typically displays a characteristic signal for the methyl protons. For instance, in an aqueous solution at pH 7.0, the methyl protons of pyruvate oxime produce a signal at approximately 2.03 ppm. nih.gov This chemical shift is a key identifier for the methyl group adjacent to the oxime functionality.

The formation of pyruvate oxime from the reaction of pyruvate with other molecules, such as a synthetic cycloserine dimer, can be readily monitored by ¹H NMR. The resulting spectrum of the purified oxime is superimposable with the spectrum obtained immediately after mixing the reactants, confirming the rapid formation of the oxime. hmdb.ca

Interactive Data Table: ¹H NMR Chemical Shift of Pyruvate Oxime

| Solvent | pH | Frequency (MHz) | Chemical Shift (ppm) | Multiplicity |

| Water | 7.0 | 500 | 2.03 | Singlet |

Note: The data in this table is based on publicly available information. nih.gov

Heteronuclear Single Quantum Coherence (¹H, ¹⁵N HSQC) Spectroscopy for Nitrogen Atom Characterization

To specifically probe the nitrogen environment in pyruvate oxime, ¹H, ¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is employed. This two-dimensional NMR technique correlates the chemical shifts of nitrogen-15 (B135050) (¹⁵N) isotopes with their directly attached protons. This is particularly useful in complex mixtures or when studying the incorporation of nitrogen atoms into the molecule.

In studies involving the derivatization of carbonyl-containing metabolites, a ¹⁵N-enriched aminooxy probe can be used to form ¹⁵N-labeled oxime adducts, including pyruvate oxime. nih.gov The resulting ¹H, ¹⁵N HSQC spectrum provides a sensitive method for detecting these adducts, with the cross-peaks confirming the covalent linkage between the ¹⁵N atom of the probe and the protons of the original pyruvate molecule. nih.gov This method is crucial for confirming the formation of ¹⁵N-pyruvate oxime in reaction pathways, such as in the electrochemical synthesis of ¹⁵N-labeled amino acids from ¹⁵N-nitrite, where ¹⁵N-pyruvate oxime is a key intermediate. sciengine.comresearchgate.net

Application of NMR in Mechanistic Reaction Monitoring

NMR spectroscopy is a powerful tool for monitoring the kinetics and mechanisms of reactions involving pyruvate oxime. For example, the formation of pyruvate oxime from pyruvate and hydroxylamine (B1172632) can be followed in real-time. rsc.org By acquiring spectra at different time points, the appearance of the pyruvate oxime signals and the disappearance of the pyruvate signals can be quantified to determine reaction rates.

Furthermore, in studies of enzyme kinetics, such as the β-elimination reaction catalyzed by human serine racemase, the formation of a pyruvate-derived oxime can be quantified using ¹³C NMR. nih.gov The appearance of diagnostic ¹³C signals for the C2 (C=NOR) and C3 (methyl) carbons of the oxime provides a quantitative measure of the enzymatic activity. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry provides complementary information to NMR by precisely determining the molecular mass of pyruvate oxime and its reaction products, and by enabling the study of reaction kinetics.

High-Resolution Mass Spectrometry for Molecular Mass Confirmation

High-resolution mass spectrometry (HRMS) is essential for unequivocally confirming the elemental composition of pyruvate oxime. The experimentally determined monoisotopic mass of pyruvate oxime is 103.026943022 Da, which is consistent with its chemical formula of C₃H₅NO₃. nih.gov This high level of mass accuracy allows for the confident identification of pyruvate oxime in complex biological or chemical mixtures. The mass spectrum of the reaction product of cycloserine dimer and methylpyruvate is fully consistent with the formation of a stable oxime derivative, further validating its structure. hmdb.ca

Interactive Data Table: High-Resolution Mass Spectrometry Data for Pyruvate Oxime

| Property | Value |

| Molecular Formula | C₃H₅NO₃ |

| Molecular Weight | 103.08 g/mol |

| Monoisotopic Mass | 103.026943022 Da |

Note: The data in this table is based on publicly available information. nih.gov

Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) for Reaction Kinetics

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) is a high-performance technique used to study the kinetics of gas-phase ion-molecule reactions, including the formation of oximes. nih.govanr.fr In the context of pyruvate oxime research, FT-ICR-MS can be employed to investigate the reaction kinetics of pyruvate with various aminooxy compounds. researchgate.netresearchgate.net This technique allows for the precise measurement of reaction rates and the determination of activation energies for oximation reactions. researchgate.net By monitoring the abundance of reactant and product ions over time, detailed mechanistic insights into the formation of pyruvate oxime can be obtained. researchgate.netresearchgate.net

In-Source Collision-Induced Dissociation Mass Spectrometry for Hydrated Forms

In-source collision-induced dissociation (CID) is a mass spectrometry technique that provides structural information by fragmenting ions in the high-pressure region between the ion source and the mass analyzer. nih.govnih.gov This process involves increasing the kinetic energy of ions, which then collide with neutral background gas molecules, converting kinetic energy into internal energy and causing the ions to fragment. wikipedia.org Unlike tandem mass spectrometry (MS/MS), in-source CID does not involve a prior isolation step, meaning all ions present can be fragmented simultaneously. nih.govwvu.edu

While specific studies detailing the application of in-source CID to the hydrated forms of pyruvate oxime are not prevalent, the technique is well-suited for such structural investigations. Pyruvic acid and its esters are known to exist in equilibrium with their hydrated forms (gem-diols) in aqueous solutions. researchgate.net The formation of pyruvate oxime proceeds through a carbinolamine intermediate, which is itself a hydrated adduct. acs.org

In-source CID could be instrumental in distinguishing between the pyruvate oxime and its potential hydrated precursors or isomers. By carefully controlling the fragmentor voltage, specific fragmentation patterns can be generated that are characteristic of each structure. For instance, the hydrated form would be expected to readily lose a water molecule, a fragmentation pathway that could be prominently observed and quantified using in-source CID. This would allow for the analysis of the equilibrium between the hydrated and non-hydrated species in the gas phase, providing insights into their relative stabilities.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a versatile and widely used technique in the study of pyruvate oxime, enabling both kinetic and quantitative analyses. mdpi.com The formation of the oxime C=N bond creates a chromophore that absorbs light in the UV region, allowing its formation and concentration to be monitored directly. acs.orgacs.org

Kinetic Studies of Oxime Formation and Related Reactions

UV-Vis spectrophotometry is a primary tool for investigating the kinetics of pyruvate oxime formation. The reaction between pyruvate and hydroxylamine to form the oxime can be followed by monitoring the increase in absorbance at a specific wavelength, typically around 230-250 nm. acs.org Research has shown that the reaction proceeds via a two-step mechanism involving a carbinolamine intermediate. acs.org Over a wide pH range, the dehydration of this carbinolamine to form the final oxime product is the rate-determining step. researchgate.net

Kinetic studies using stopped-flow spectrophotometry have been employed to measure the rate constants for the individual steps of the reaction. acs.org For example, in the reaction of methyl pyruvate, rate and equilibrium constants have been determined as a function of pH, revealing that the carbinolamine dehydration is not subject to significant general acid-base catalysis. researchgate.net

| Reactants | Parameter | Value | Conditions | Reference |

|---|---|---|---|---|

| Pyruvate + Hydroxylamine | kapp (calorimetric) | 0.015 s-1 | pH 7.6, Phosphate Buffer | acs.org |

| Methyl Pyruvate + Hydroxylamine | pH-independent rate constant (dehydration) | 0.0035 s-1 | 30°C, Ionic Strength 0.5 M | researchgate.net |

| 4-trimethylammoniobenzaldehyde + Hydroxylamine | Transition pH (Rate-determining step change) | ~2.0 | Aqueous Solution | researchgate.net |

| Aldehyde + Aminooxy-functionalized Quencher | Second-order rate constant (k1) | 0.058 L·mol-1·s-1 | Aqueous Buffer | acs.org |

Quantitative Analysis in Biochemical Systems

The distinct UV absorbance of pyruvate oxime allows for its precise quantification in various biochemical contexts. A sensitive spectrophotometric method has been developed to directly measure the formation of pyruvate oxime from pyruvate and hydroxylamine to detect pyruvic oxime hydrolase activity. tandfonline.com This assay was used to study cell-free extracts from an Alcaligenes sp. bacterium, which can utilize pyruvate oxime as a growth substrate. tandfonline.com The method demonstrated that the rate of pyruvate oxime oxidation by the bacterial extract was significantly faster than its hydrolysis, suggesting that hydrolysis is not a prerequisite for oxidation. tandfonline.com

In other enzymatic studies, such as those involving pyruvic oxime dioxygenase (POD) from Alcaligenes faecalis, UV-Vis spectrophotometry is used to determine enzyme activity by measuring the production of nitrite (B80452), a product of the reaction, via a diazo-coupling method that yields a colored product. nih.gov This indirect quantitative analysis relies on the stoichiometry of the enzymatic reaction where pyruvate oxime is the substrate. The molar absorptivity coefficient for pyruvate oxime has been determined to be approximately 1152 M⁻¹ cm⁻¹ at 230 nm and 1210 M⁻¹ cm⁻¹ at 240 nm, facilitating its direct quantification. acs.org

Calorimetric Methods for Thermodynamic Analysis

Calorimetry provides direct measurement of the heat changes associated with chemical reactions, offering invaluable data on the thermodynamics of pyruvate oxime formation. researchgate.net These methods are general and can be applied to reactions in optically opaque solutions, using native substrates. researchgate.net

Continuous Flow Microcalorimetry for Enthalpy Changes

Continuous flow microcalorimetry is a powerful technique for determining the enthalpy changes (ΔH) of rapid, multi-step reactions. acs.org This method was successfully applied to resolve the two distinct steps in the formation of pyruvate oxime: the rapid initial formation of the carbinolamine intermediate and the subsequent, slower acid-catalyzed dehydration to the oxime. acs.organnualreviews.org By varying the flow rate of the reactants through the calorimeter's sensing chamber, the residence time is altered, allowing for the partial and total heat of the reaction to be measured as a function of time. acs.org This temporal separation of the reaction phases enabled the individual enthalpy changes for carbinolamine formation and its dehydration to be determined independently. acs.org

Determination of Thermodynamic Parameters for Reaction Steps

| Reaction/Process | Parameter | Value | Method | Reference |

|---|---|---|---|---|

| Carbinolamine Dehydration (Pyruvate Oxime Formation) | ΔH° | +9.1 kcal/mol | Continuous Flow Microcalorimetry | acs.org |

| Overall Reaction (Pyruvate to Pyruvate Oxime) | ΔH° | -4.6 kcal/mol | Continuous Flow Microcalorimetry | acs.org |

| Methyl Pyruvate Hydration | ΔH° | -5.4 kcal/mol | NMR/Spectrophotometry | researchgate.net |

| Methyl Pyruvate Hydration | ΔG° | -0.62 kcal/mol | NMR/Spectrophotometry | researchgate.net |

| Methyl Pyruvate Hydration | ΔS° | -15.9 e.u. | NMR/Spectrophotometry | researchgate.net |

| Ethyl Pyruvate Hydration | ΔH° | -5.4 kcal/mol | NMR/Spectrophotometry | researchgate.net |

X-ray Crystallography and Structural Biology Insights

X-ray crystallography and structural biology have been indispensable in elucidating the three-dimensional architecture of pyruvate oxime and the enzymes with which it interacts. These techniques provide critical insights into molecular conformation, intermolecular interactions, and the mechanistic foundations of biological activity.

Crystal Structure Analysis of Pyruvate Oxime

The definitive three-dimensional structure of pyruvate oxime in the solid state has been determined through single-crystal X-ray diffraction. This analysis revealed that pyruvate oxime crystallizes in a tetrameric form, a structure stabilized by resonance-assisted hydrogen bonds between the oxime and carboxyl groups. crystallography.net The crystallographic data provide precise measurements of the unit cell and its contents.

The compound, with the chemical name 2-hydroxyiminopropanoic acid (C₃H₅NO₃), was found to crystallize in the triclinic space group P -1. crystallography.net The analysis was conducted at a temperature of 293 K using CuKα radiation. crystallography.net The detailed crystallographic parameters from this study are presented below.

Table 1: Crystallographic Data for Pyruvic Acid Oxime

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₃H₅NO₃ | crystallography.net |

| Crystal System | Triclinic | crystallography.net |

| Space Group | P -1 | crystallography.net |

| a (Å) | 8.313 | crystallography.net |

| b (Å) | 9.717 | crystallography.net |

| c (Å) | 12.151 | crystallography.net |

| α (°) | 70.86 | crystallography.net |

| β (°) | 88.56 | crystallography.net |

| γ (°) | 82.11 | crystallography.net |

| Cell Volume (ų) | 918.3 | crystallography.net |

| Temperature (K) | 293 | crystallography.net |

Structural Characterization of Pyruvic Oxime-Interacting Enzymes (e.g., Pyruvic Oxime Dioxygenase)

A key enzyme that interacts with pyruvate oxime is Pyruvic Oxime Dioxygenase (POD), which plays a central role in heterotrophic nitrification by catalyzing the dioxygenation of pyruvate oxime to yield pyruvate and nitrite. crystallography.netcdnsciencepub.comrcsb.orgnih.govasm.org The crystal structure of POD from the bacterium Alcaligenes faecalis (AfPOD) has been determined at a resolution of 1.76 Å, providing a detailed view of its molecular architecture and catalytic machinery. crystallography.netcdnsciencepub.comrcsb.orgnih.gov

AfPOD is a non-heme, Fe(II)-dependent enzyme. crystallography.netcdnsciencepub.comnih.govasm.org Structurally, the enzyme is a homotetramer, with a subunit structure that is homologous to class II aldolases, particularly zinc-dependent L-fuculose-1-phosphate aldolase. crystallography.netcdnsciencepub.comrcsb.orgnih.govasm.org Despite this homology, AfPOD utilizes an iron ion in its active site instead of zinc. rcsb.org The active site is situated at the bottom of a cleft formed at the interface with an adjacent subunit. crystallography.netcdnsciencepub.comrcsb.orgnih.gov The catalytic iron ion is coordinated in an octahedral geometry by three histidine residues and three water molecules. crystallography.netcdnsciencepub.comrcsb.orgnih.govasm.org

Structural analyses have also identified a putative oxygen tunnel that connects the enzyme's central cavity to the active site. crystallography.netcdnsciencepub.comnih.govasm.org A significant finding from the crystallographic studies is that the N-terminal region of AfPOD, which is essential for its catalytic activity, appears disordered in the crystal structure. crystallography.netcdnsciencepub.comrcsb.orgnih.govasm.org To overcome this limitation, structure prediction using AlphaFold2, combined with mutational experiments, suggested that this disordered region forms an α-helix that contributes to the formation of the active site. crystallography.netcdnsciencepub.comnih.gov

While a crystal structure of the enzyme bound to its substrate, pyruvate oxime, has not been obtained, molecular docking simulations have been employed to model this interaction. cdnsciencepub.comasm.org These simulations predict that the carbonyl and oxime oxygens of pyruvate oxime displace two of the three water molecules coordinated to the active site's iron ion. cdnsciencepub.comasm.org

Table 2: Crystallographic Data for Alcaligenes faecalis Pyruvic Oxime Dioxygenase (AfPOD)

| Parameter | Value | Reference |

|---|---|---|

| PDB ID | 8IL8 | rcsb.org |

| Method | X-RAY DIFFRACTION | rcsb.org |

| Resolution (Å) | 1.77 | rcsb.org |

| R-Value Work | 0.182 | rcsb.org |

| R-Value Free | 0.212 | rcsb.org |

| Total Structure Weight (kDa) | 116.78 | rcsb.orgasm.org |

| Atom Count | 7,813 | rcsb.orgasm.org |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Pyruvate oxime |

| Pyruvic acid oxime |

| 2-hydroxyiminopropanoic acid |

| Pyruvic Oxime Dioxygenase |

| Pyruvate |

| Nitrite |

| L-fuculose-1-phosphate aldolase |

| Iron |

| Zinc |

Mechanistic and Biochemical Pathways Involving Pyruvate Oxime

Role in Heterotrophic Nitrification and the Nitrogen Cycle

Pyruvate (B1213749) oxime is a key intermediate in the heterotrophic nitrification pathway, a process that contributes significantly to the global nitrogen cycle. asm.org This pathway is particularly important in certain bacteria and fungi that can oxidize ammonia (B1221849) to nitrite (B80452). asm.orgresearchgate.net The central enzyme in this process is pyruvic oxime dioxygenase (POD), which catalyzes the conversion of pyruvate oxime to pyruvate and nitrite. asm.orgresearchgate.net

Pyruvic Oxime Dioxygenase (POD) Catalysis

Pyruvic oxime dioxygenase (POD) is a critical enzyme in the heterotrophic nitrification process carried out by various microorganisms, such as Alcaligenes faecalis. researchgate.netscispace.com It is responsible for the dioxygenation of pyruvic oxime, a reaction that yields pyruvate and nitrite. asm.orgresearchgate.net This non-heme, Fe(II)-dependent enzyme plays a pivotal role in the nitrogen cycle by converting an organic nitrogen compound into inorganic nitrite. asm.orgresearchgate.net

Pyruvic oxime dioxygenase (POD) from Alcaligenes faecalis has been purified and extensively characterized. researchgate.netoup.comresearchgate.net Early studies successfully purified the enzyme, revealing it to be a dioxygenase that oxidizes pyruvic oxime to nitrite. oup.com The molecular mass of the native enzyme was determined to be approximately 115 kDa, composed of three identical subunits, each with a molecular mass of 40 kDa. oup.comoup.com However, more recent analysis of the recombinant protein from A. faecalis indicates that POD is a homotetramer, with each subunit having a molecular weight of about 30,000. researchgate.netresearchgate.netnih.gov

The deduced amino acid sequence of POD shows homology to class II aldolases, which are typically zinc-dependent enzymes. scispace.comresearchgate.net Despite this homology, reconstitution experiments have definitively shown that POD's catalytic activity is dependent on Fe(II), not Zn(II). researchgate.netnih.gov The enzyme contains non-heme iron, with approximately three iron atoms per molecule, and is active when the iron is in the ferrous (Fe²⁺) state. oup.comoup.com Inactivation of the enzyme with EDTA, a metal-chelating agent, and subsequent reactivation with Fe(II) further confirms its nature as an iron-dependent metalloenzyme. researchgate.netnih.gov

**Table 1: Molecular Properties of Pyruvic Oxime Dioxygenase from *Alcaligenes faecalis***

| Property | Finding | Source |

|---|---|---|

| Native Molecular Mass | ~115 kDa (initial studies), Recombinant homotetramer ~120 kDa | researchgate.netoup.comoup.com |

| Subunit Composition | Initially proposed as trimer of 40 kDa subunits, later confirmed as homotetramer of ~30 kDa subunits | researchgate.netoup.comoup.com |

| Metal Cofactor | Non-heme Iron (Fe(II)) | researchgate.netoup.comoup.comnih.gov |

| Amino Acid Sequence Homology | Class II aldolase | scispace.comresearchgate.net |

| Catalytic Activity Requirement | Essential role of Fe(II) demonstrated by inactivation with EDTA and reactivation with Fe(II) | researchgate.netnih.gov |

The primary function of pyruvic oxime dioxygenase (POD) is the catalytic conversion of pyruvic oxime into pyruvate and nitrite. asm.orgoup.com The enzymatic reaction consumes one mole of molecular oxygen (O₂) for every mole of pyruvic oxime oxidized, confirming its classification as a dioxygenase. oup.comoup.com The stoichiometry of the reaction shows a nearly 1:1:1 ratio of pyruvic oxime consumed to pyruvate and nitrite produced. oup.com

While the cell-free extract of Alcaligenes faecalis has shown the ability to oxidize 2-oxoglutaric oxime, the purified POD enzyme does not exhibit this activity, suggesting the presence of another enzyme for this substrate. oup.comoup.com The enzyme also does not possess hydroxylamine-cytochrome c reductase activity. oup.com The optimal pH for the enzymatic activity of POD is approximately 7.5. oup.com Kinetic studies of the recombinant POD from A. faecalis have estimated the affinity constant (K_m) for pyruvic oxime to be 470 μM and the catalytic constant (k_cat) to be 4.69 s⁻¹. researchgate.netresearchgate.netnih.gov

Table 2: Catalytic Parameters and Products of Pyruvic Oxime Dioxygenase

| Parameter/Product | Details | Source |

|---|---|---|

| Substrate | Pyruvic oxime | asm.orgoup.com |

| Products | Pyruvate and Nitrite | asm.orgoup.com |

| Oxygen Consumption | 1 mole of O₂ per mole of pyruvic oxime | oup.comoup.com |

| Reaction Stoichiometry (Nitrite:Pyruvate:O₂) | ~0.95 : 1.1 : 1.0 | oup.com |

| Optimal pH | 7.5 | oup.com |

| Affinity Constant (K_m) | 470 μM | researchgate.netresearchgate.netnih.gov |

| Catalytic Constant (k_cat) | 4.69 s⁻¹ | researchgate.netresearchgate.netnih.gov |

The crystal structure of pyruvic oxime dioxygenase (POD) from Alcaligenes faecalis (AfPOD) has been determined at a resolution of 1.76 Å, providing significant insights into its architecture and catalytic mechanism. asm.orgresearchgate.netasm.orgnih.govbiorxiv.org The enzyme exists as a homotetramer, and each subunit's structure is homologous to that of class II aldolases, particularly zinc-dependent L-fuculose-1-phosphate aldolase. asm.orgresearchgate.netasm.orgnih.govbiorxiv.org

The active site is situated at the bottom of a cleft formed at the interface of adjacent subunits. asm.orgasm.orgnih.govbiorxiv.org A key feature of the active site is the presence of a non-heme iron ion, which is crucial for catalysis. asm.orgresearchgate.net This Fe(II) ion is coordinated in an octahedral geometry by three histidine residues and three water molecules. asm.orgresearchgate.netasm.orgnih.govbiorxiv.org This coordination is distinct from the typical zinc-binding motifs found in class II aldolases, highlighting a case of divergent evolution where a common structural scaffold has been adapted for a different catalytic function and metal dependence. researchgate.netnih.gov Mutational studies have confirmed the essentiality of these metal-coordinating residues; for instance, replacing His183 with asparagine results in a complete loss of catalytic activity. researchgate.netresearchgate.netnih.gov

A putative oxygen tunnel has been identified, connecting the active site to the central cavity of the tetrameric enzyme, which likely serves as a pathway for molecular oxygen to reach the catalytic center. asm.orgresearchgate.netasm.orgnih.govbiorxiv.org Furthermore, the N-terminal region of AfPOD, though disordered in the crystal structure, is essential for its catalytic activity. asm.orgresearchgate.netasm.org Computational modeling suggests this region forms an α-helix that contributes to the formation of the active site. asm.orgresearchgate.netasm.orgnih.gov

Based on the structural and functional data, a catalytic mechanism for the dioxygenation of pyruvic oxime by POD has been proposed. asm.orgresearchgate.net The reaction is initiated by the binding of the substrate, pyruvic oxime, to the active site. asm.org It is suggested that hydrogen bonds with the side chains of Gln53 and Glu164, and the main chain of Ala51 contribute to this binding. asm.org

The Fe(II) center in the active site plays a direct role in activating molecular oxygen. researchgate.net The proposed mechanism, drawing parallels with other Fe(II)-dependent dioxygenases, likely involves the binding of O₂ to the iron center, followed by an attack on the substrate. researchgate.netnih.gov This leads to the cleavage of the C-N bond of the oxime and the incorporation of both oxygen atoms into the products, yielding pyruvate and nitrite. asm.orgresearchgate.netoup.com The exact nature of the iron-oxygen intermediate species is still a subject of investigation. Docking simulations have helped to model the substrate binding within the active site, providing a basis for understanding the specifics of the dioxygenase reaction. asm.orgresearchgate.net

Pyruvic Oxime as an Intermediate in Microbial Nitrogen Metabolism (e.g., Alcaligenes sp., Cupriavidus pauculus)

Pyruvic oxime serves as a crucial intermediate in the nitrogen metabolism of several heterotrophic nitrifying bacteria. asm.orgoup.com In organisms like Alcaligenes faecalis, it is formed non-enzymatically from the reaction of hydroxylamine (B1172632) with pyruvate, both of which are common cellular metabolites. oup.com The bacterium then utilizes pyruvic oxime dioxygenase (POD) to convert it to nitrite, linking organic carbon metabolism with the inorganic nitrogen cycle. oup.comnih.gov This pathway is a key component of heterotrophic nitrification in Alcaligenes species. oup.comasm.org

The significance of this pathway extends to other genera as well. For instance, Cupriavidus pauculus, a bacterium previously identified as an Alcaligenes species, is also an active heterotrophic nitrifier that can metabolize pyruvic oxime. researchgate.netnih.gov Interestingly, when nitrifying pyruvic oxime, C. pauculus does not produce nitrogen gas (N₂) or nitrous oxide (N₂O), which are common byproducts in other nitrifying or denitrifying processes. nih.gov This organism is also noted for its resistance to heavy metals like copper and nickel, and its ability to carry out heterotrophic nitrification in their presence. nih.govasm.org The presence of the POD pathway has been identified in a range of bacteria within the phyla Proteobacteria and Actinobacteria, as well as in some fungi, suggesting a broader role for pyruvic oxime metabolism in the environment than previously understood. scispace.comresearchgate.net However, it is not a universal mechanism for heterotrophic nitrification, as some well-known heterotrophic nitrifiers like Paracoccus and Bacillus lack the gene for POD. scispace.comresearchgate.net

Pathways of Oxidation of Pyruvic Oxime to Nitrite and Carbon Dioxide

A central enzyme in this pathway is pyruvic oxime dioxygenase (POD) , which has been identified and characterized in bacteria such as Alcaligenes faecalis. frontiersin.orgontosight.ai POD is a non-heme, Fe(II)-dependent enzyme that directly catalyzes the dioxygenation of pyruvic oxime, yielding pyruvate and nitrite. frontiersin.orgontosight.ainih.govbiorxiv.orgnih.gov This enzymatic reaction is a key step in heterotrophic nitrification, linking organic nitrogen metabolism to the inorganic nitrogen cycle. frontiersin.orgontosight.ai The enzyme is a homotetramer and shares structural homology with class II aldolases. frontiersin.orgnih.govbiorxiv.orgnih.gov Further studies have also ruled out nitroethane as an intermediate in the primary pathway of pyruvic oxime oxidation in Alcaligenes sp., indicating the existence of separate metabolic systems for these two compounds. tamu.edu

Enzymatic Transformations of Pyruvate Oxime in Cellular Systems

Oximinotransferase Activity and Mechanism (Pyruvate Oxime to Acetone (B3395972) Oxime)

Oximinotransferase, also known as transoximinase, is an enzyme that catalyzes the transfer of an oximo group (=N-OH) from one molecule to another. ontosight.ai In the context of pyruvate oxime, a specific oximinotransferase activity has been described that facilitates the following reaction:

Pyruvate oxime + Acetone ⇌ Pyruvate + Acetone oxime frontiersin.orgtamu.edunih.gov

This transoximination reaction represents a direct enzymatic transformation of pyruvate oxime. frontiersin.orgnih.gov The enzyme, pyruvate-acetone oximinotransferase, is classified under EC 2.6.3.1. tamu.edu This activity is significant as it provides a direct link between the metabolism of oximes and central carbon metabolism through the production of pyruvate. frontiersin.orgnih.gov While this pathway is a known biochemical reaction, its quantitative contribution to pyruvate pools in various organisms is considered minor, partly due to the volatility of acetone. nih.gov Oximinotransferase activities are crucial in various biochemical pathways, including the metabolism of amino acids and the biosynthesis of certain natural products. ontosight.airesearchgate.net

Pyruvic Oxime Hydrolase Activity Detection and Characterization

The potential hydrolysis of pyruvate oxime back to pyruvate and hydroxylamine is a reaction of significant biochemical interest. An enzyme that would catalyze this reaction is termed pyruvic oxime hydrolase. To investigate this, a sensitive spectrophotometric assay was developed to directly measure the formation of pyruvic oxime from pyruvate and hydroxylamine, and by extension, to detect its hydrolysis. tandfonline.combrandeis.edu

This method was applied to cell-free extracts of an Alcaligenes species that is capable of growing on pyruvic oxime. tandfonline.combrandeis.edu The findings were notable: while these extracts exhibited substantial activity in oxidizing pyruvic oxime to nitrite, no significant pyruvic oxime hydrolase activity was detected. tandfonline.combrandeis.edu The rate of pyruvic oxime oxidation by the cellular extracts was estimated to be at least 10⁵ to 10⁶ times greater than the rate of its uncatalyzed hydrolysis. tandfonline.combrandeis.edu This large discrepancy strongly implies that the oxidative pathway of pyruvic oxime in this organism does not necessitate a prior hydrolysis step. tandfonline.combrandeis.edu

| Parameter | Finding | Implication |

| Uncatalyzed rate constant (k) for pyruvic oxime formation | 1.9 x 10⁻³ s⁻¹ (at pH 7, 22°C) | Provides a baseline for detecting enzymatic catalysis. brandeis.edu |

| Catalyzed hydrolase activity in Alcaligenes sp. extract | Not observed within the error of the method. tandfonline.combrandeis.edu | Suggests pyruvic oxime hydrolase is not a primary enzyme in the metabolism of this organism. tandfonline.combrandeis.edu |

| Ratio of Oxidation Rate to Hydrolysis Rate | 10⁵ - 10⁶ : 1 | Oxidation is the dominant metabolic fate of pyruvic oxime, not hydrolysis. brandeis.edu |

Metabolism by Cellular Extracts (e.g., Tetrahymena pyriformis S)

The metabolism of pyruvate oxime is not limited to bacteria. Studies on the ciliated protozoan Tetrahymena pyriformis S have revealed that this organism also possesses an enzyme system capable of splitting pyruvic oxime. microbiologyresearch.org The presence of this activity in crude extracts of T. pyriformis allowed for the use of hydroxylamine as a non-enzymic acyl acceptor in assays for pyruvate oxidation enzymes. microbiologyresearch.org This indicates that, similar to certain bacteria, Tetrahymena can metabolize pyruvic oxime, though the specific products and pathways may differ. Purification of the pyruvate oxidase from these extracts resulted in the removal of the oxime-splitting system, indicating they are distinct enzymatic activities. microbiologyresearch.org

Intersections with Central Carbon Metabolism

Linkages to Pyruvate Production and Consumption Pathways

Pyruvate oxime is positioned at a critical intersection with central carbon metabolism, primarily through its relationship with pyruvate. Pyruvate is a key intermediate in cellular metabolism, being the end product of glycolysis and a starting point for the citric acid (TCA) cycle, gluconeogenesis, and various fermentation pathways. mdpi.commdpi.comnih.gov

The metabolism of pyruvate oxime is linked to pyruvate pathways in two main ways:

Production of Pyruvate: As discussed, the enzyme pyruvic oxime dioxygenase (POD) , found in heterotrophic nitrifying bacteria, catalyzes the conversion of pyruvic oxime to pyruvate and nitrite. nih.govbiorxiv.orgnih.gov Similarly, the oximinotransferase reaction that converts pyruvate oxime and acetone into pyruvate and acetone oxime also directly feeds into the pyruvate pool. frontiersin.orgnih.gov These pathways represent a source of pyruvate derived from an organic nitrogen compound.

Formation from Pyruvate: Pyruvic oxime can be formed non-enzymatically from the reaction of pyruvate with hydroxylamine. brandeis.edu This can be relevant in biological systems where hydroxylamine is produced, for instance, as an intermediate in nitrification.

The pyruvate generated from these reactions can then enter the primary energy-generating pathways of the cell. In aerobic conditions, pyruvate is typically converted to acetyl-CoA by the pyruvate dehydrogenase complex, which then enters the TCA cycle. khanacademy.orglibretexts.org In anaerobic conditions, it can be fermented to products like lactate (B86563) or ethanol. nih.gov Therefore, the enzymatic transformations of pyruvate oxime provide a direct route for the carbon skeleton of the oxime to be integrated into the central metabolic networks of the cell.

| Enzymatic Reaction | Reactants | Products | Link to Central Carbon Metabolism |

| Pyruvic Oxime Dioxygenase | Pyruvic oxime, O₂ | Pyruvate, Nitrite | Produces pyruvate, a key metabolite. nih.govbiorxiv.orgnih.gov |

| Oximinotransferase | Pyruvic oxime, Acetone | Pyruvate, Acetone oxime | Produces pyruvate. frontiersin.orgtamu.edunih.gov |

| Pyruvate Dehydrogenase | Pyruvate, NAD⁺, CoA | Acetyl-CoA, NADH, CO₂ | Consumes pyruvate generated from oxime metabolism for entry into the TCA cycle. khanacademy.orglibretexts.org |

Metabolic Flux Studies Involving Pyruvate Oxime Intermediates

Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates of intracellular reactions. nih.gov By employing stable isotope tracers, such as ¹³C or ¹⁵N, researchers can track the flow of atoms through metabolic networks, providing a detailed snapshot of cellular physiology under specific conditions. nih.govnih.gov While comprehensive metabolic flux studies focusing explicitly on pyruvate oxime are not extensively documented in publicly available literature, the principles of MFA can be applied to understand the dynamics of pathways where it serves as a crucial intermediate. Such studies are essential for elucidating the functional roles and regulation of pyruvate oxime metabolism, particularly in the context of heterotrophic nitrification.

The primary pathway of interest is found in certain heterotrophic nitrifying bacteria, such as Alcaligenes faecalis. nih.gov In these organisms, pyruvate oxime is a key intermediate in a process that converts nitrogen from reduced forms into nitrite. nih.govresearchgate.net The central reaction is catalyzed by the non-heme, Fe(II)-dependent enzyme, pyruvic oxime dioxygenase (POD). rcsb.org This enzyme facilitates the dioxygenation of pyruvic oxime, breaking it down to produce pyruvate and nitrite. rcsb.org Research indicates that this direct oxidation pathway is the primary metabolic route, as opposed to an initial hydrolysis of pyruvate oxime into pyruvate and hydroxylamine. cnjournals.com

Gene expression analyses in A. faecalis have revealed that the metabolic machinery for this pathway is tightly regulated. nih.gov Comparative transcriptome studies show a significant upregulation of the gene cluster encoding for pyruvic oxime dioxygenase (the pod cluster) when the bacterium is cultivated in an environment with a low carbon-to-nitrogen (C/N) ratio. nih.govresearchgate.net This condition, where pyruvate and ammonia are the sole carbon and nitrogen sources, induces high nitrifying activity and leads to the accumulation of nitrite, underscoring the importance of the POD pathway in the organism's nitrogen metabolism. nih.govresearchgate.net

To quantify the flow of metabolites through this pathway, an isotopic tracer experiment could be designed. Using the principles of ¹³C-MFA or ¹⁵N-MFA, one could trace the fate of labeled substrates through the central metabolism of A. faecalis. nih.govplos.org For instance, by supplying [¹⁵N]ammonia as the nitrogen source, the incorporation of the ¹⁵N isotope into pyruvate oxime and its subsequent appearance in the product, nitrite, can be measured. This allows for the calculation of the flux—the rate of conversion—through the pyruvic oxime dioxygenase reaction.

Similarly, providing a ¹³C-labeled carbon source like [U-¹³C]pyruvate would enable the tracing of the carbon backbone. nih.gov Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) would be used to measure the mass isotopomer distributions of key metabolites, including intracellular pyruvate oxime and pyruvate. nih.govoup.com This data, when integrated into a computational model of the organism's metabolic network, can resolve the rates of competing pathways and provide precise, quantitative insights into how the cell allocates resources through the pyruvate node. plos.orgcore.ac.uk

The following tables summarize the key biochemical reactions involving pyruvate oxime and present illustrative data from a hypothetical ¹⁵N tracer experiment designed to quantify metabolic flux.

Interactive Data Tables

Table 1: Key Enzymes and Reactions in Pyruvate Oxime Metabolism This table details the primary enzymatic reaction involving pyruvate oxime in heterotrophic nitrification.

| Enzyme | Reaction | Substrates | Products | Organism Example |

| Pyruvic Oxime Dioxygenase (POD) | Dioxygenation | Pyruvic oxime, O₂ | Pyruvate, Nitrite | Alcaligenes faecalis rcsb.org |

| Oximinotransferase | Transoximination | Pyruvate oxime, Acetone | Pyruvate, Acetone oxime | Not specified in sources |

Table 2: Illustrative Mass Isotopomer Distribution from a Hypothetical ¹⁵N-Tracer Flux Experiment in Alcaligenes faecalis This table shows simulated data demonstrating how the percentage of ¹⁵N-labeled molecules (M+1) would change over time after introducing [¹⁵N]ammonia, indicating the flow of nitrogen through the pathway.

| Time (minutes) | Metabolite | % M+0 (Unlabeled) | % M+1 (¹⁵N-labeled) | Inferred Flux Activity |

| 0 | Pyruvate Oxime | 100% | 0% | Baseline |

| 0 | Nitrite | 100% | 0% | Baseline |

| 10 | Pyruvate Oxime | 45% | 55% | Active synthesis of pyruvate oxime from the ¹⁵N source |

| 10 | Nitrite | 95% | 5% | Low initial flux from labeled pyruvate oxime |

| 30 | Pyruvate Oxime | 15% | 85% | Approaching isotopic steady state |

| 30 | Nitrite | 50% | 50% | Significant flux through POD pathway |

| 60 | Pyruvate Oxime | 10% | 90% | Isotopic steady state reached |

| 60 | Nitrite | 12% | 88% | Continuous high flux through POD pathway |

Computational and Theoretical Studies on Pyruvate Oxime

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a principal method for studying the electronic structure of molecules, enabling the accurate calculation of energies, geometries, and reaction pathways.

The formation of an oxime from a carbonyl compound like pyruvate (B1213749) involves a multi-step mechanism. Computational studies using DFT have been employed to analyze the energetics of these steps for model systems, such as the reaction of methyl pyruvate with hydroxylamine (B1172632). researchgate.net The generally accepted mechanism proceeds through the initial nucleophilic addition of hydroxylamine to the carbonyl group to form a tetrahedral intermediate known as a carbinolamine, followed by the dehydration of this intermediate to yield the final oxime product.

DFT calculations have shown that under both neutral and acidic conditions, the dehydration of the carbinolamine intermediate is the rate-determining step in the formation of methyl pyruvate oxime. researchgate.netresearchgate.net This step involves a significant energy barrier corresponding to the transition state for water elimination. The activation energies for oximation reactions are generally found to be quite low. researchgate.net In acidic conditions, protonation of the hydroxyl group in the carbinolamine facilitates its departure as a water molecule. researchgate.net

| Reaction Step | Catalyst Condition | Key Finding |

| Carbinolamine Formation | Neutral / Acidic | A rapid, reversible step preceding dehydration. |

| Carbinolamine Dehydration | Neutral / Acidic | Identified as the rate-determining step with the highest energy barrier. researchgate.netresearchgate.net |

| Acid Catalysis | pH < 5 | Specific acid catalysis is dominant for carbinolamine formation. researchgate.netresearchgate.net |

The solvent environment plays a crucial role in chemical reactions, particularly those involving charged intermediates and proton transfers. To account for these effects in theoretical calculations, implicit and explicit solvation models are used. For oxime formation, the Polarizable Continuum Model (PCM) has been utilized in conjunction with DFT calculations to simulate the bulk solvent effect. nih.govjyu.fi

Furthermore, the specific involvement of solvent molecules in the reaction mechanism, especially in proton transfer steps, has been investigated by including explicit water molecules in the calculations. researchgate.netresearchgate.net These studies demonstrate that water molecules can act as a shuttle, facilitating the transfer of protons between the nitrogen and oxygen atoms during the formation and breakdown of the carbinolamine intermediate. researchgate.net This solvent-assisted proton transfer provides a lower energy pathway compared to an uncatalyzed transfer, highlighting the active role of the solvent beyond simple electrostatic stabilization.

Intramolecular oxime transfer reactions are important transformations that can lead to the formation of heterocyclic compounds like isoxazolines. DFT calculations have been used to elucidate the complex mechanism of these reactions. nih.govdatapdf.com A study using the PBE0/def2-TZVPP level of theory, combined with a polarizable continuum model, assessed the reaction profile for the formation of isoxazolines from an intermediate formed via conjugate addition. nih.govjyu.fi

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are indispensable for studying the dynamic behavior of molecules and their interactions with biological macromolecules.

Pyruvic oxime is a key intermediate in heterotrophic nitrification, where it is converted to pyruvate and nitrite (B80452) by the enzyme pyruvic oxime dioxygenase (POD). asm.org To understand how the enzyme recognizes its substrate, docking simulations have been performed to model the binding of pyruvic oxime into the active site of POD from Alcaligenes faecalis (AfPOD). asm.org

These simulations predict a specific binding orientation for pyruvic oxime within the enzyme's active site. asm.org The model suggests that the carbonyl and oxime oxygens of pyruvate oxime coordinate with the catalytic Fe(II) ion, displacing two water molecules and forming a six-membered ring structure. asm.org The substrate is further stabilized by a network of hydrogen bonds with key amino acid residues. asm.org

| Interacting Group of Pyruvic Oxime | Interacting Residue/Ion in AfPOD | Type of Interaction | Predicted Distance |

| Carbonyl Oxygen | Fe(II) | Coordination | N/A |

| Oxime Oxygen | Fe(II) | Coordination | N/A |

| Oxime Oxygen | Ala51 (main chain carbonyl) | Hydrogen Bond | ~3 Å |

| Oxime Oxygen | Gln53 (side chain amide) | Hydrogen Bond | ~3 Å |

| Carboxyl Oxygen | Gln53 (side chain amide) | Hydrogen Bond | N/A |

| Carboxyl Oxygen | Glu164 (side chain carbonyl) | Hydrogen Bond | N/A |

This detailed interaction map, derived from molecular modeling, provides a structural basis for the enzyme's catalytic mechanism and substrate specificity. asm.org

The three-dimensional structure and conformational flexibility of a molecule are critical to its reactivity and biological activity. For pyruvate oxime, conformational analysis involves considering several sources of structural variation.

Firstly, like other oximes, pyruvate oxime can exist as two geometric stereoisomers, (E) and (Z), with respect to the C=N double bond. wikipedia.org These isomers can have different stabilities and may be separable.

Secondly, rotation around the single bonds within the molecule gives rise to different conformers. DFT studies on the parent molecule, pyruvic acid, have shown that the keto form is the most stable. researchgate.netrsc.org The lowest energy conformer of pyruvic acid features a trans orientation of the methyl and carboxyl groups relative to the central C-C bond, and a cis orientation of the C=O and O-H groups within the carboxylic acid moiety. researchgate.netrsc.org While the carboxyl group of pyruvic acid is significantly rotated out of the plane of the carbonyl group, the pyruvate anion has a perpendicular arrangement. researchgate.netnih.gov These findings for the pyruvate backbone provide a foundation for understanding the likely conformational preferences of pyruvate oxime, which would be further influenced by the geometry and interactions of the oxime group.

Analytical Methodologies and Applications in Research

Pyruvate (B1213749) Oxime as a Reagent in Carbonyl Capture and Derivatization

The reactivity of the oxime group with carbonyls makes pyruvate oxime and its derivatives effective reagents for capturing and derivatizing aldehydes and ketones. This is particularly useful for analyzing volatile and low-concentration carbonyl compounds in complex matrices.

Capture of Volatile Aldehydes and Ketones

The capture of volatile aldehydes and ketones is crucial in environmental and biomedical analysis. nih.gov Pyruvate oxime and related aminooxy compounds can be used to trap these volatile species, converting them into more stable, less volatile derivatives that can be more easily analyzed. researchgate.net This "click-chemistry" approach has been successfully applied to the analysis of carbonyls in complex mixtures like exhaled breath and ambient air. researchgate.net

Derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a common strategy for capturing carbonyls, including those in drinking water and atmospheric samples. nemi.govnemi.govcopernicus.org The resulting oxime derivatives exhibit increased molecular mass and are amenable to analysis by gas chromatography (GC). uni-graz.at

Table 1: Examples of Carbonyl Capture Applications

| Application Area | Target Analytes | Derivatizing Agent Principle | Analytical Technique | Reference |

| Environmental Air Analysis | Volatile aldehydes and ketones | Aminooxy compounds | FT-ICR-MS | researchgate.net |

| Drinking Water Analysis | Carbonyl compounds | PFBHA | GC-ECD | nemi.govnemi.govgnest.org |

| Atmospheric Research | Multi-oxygenated volatile compounds | PFBHA | GC-MS | copernicus.org |

| Seawater Analysis | C1–C9 aldehydes and ketones | PFBHA | GC-MS | publish.csiro.au |

FT-ICR-MS: Fourier Transform Ion Cyclotron Resonance Mass Spectrometry; GC-ECD: Gas Chromatography-Electron Capture Detector; GC-MS: Gas Chromatography-Mass Spectrometry.

Derivatization for Enhanced Detection and Separation

Derivatization of carbonyl compounds with reagents like pyruvate oxime or its analogs serves to enhance their detection and separation in various analytical techniques. This is particularly important for compounds that are otherwise difficult to analyze due to low volatility, poor ionization efficiency, or lack of a suitable chromophore. nih.govresearchgate.net

For instance, derivatization can improve the performance of both gas chromatography (GC) and liquid chromatography (LC) methods. rsc.orgacs.org In GC analysis, derivatization increases the volatility of the analytes. rsc.org In LC-MS, derivatization can introduce easily ionizable groups, thereby enhancing sensitivity in mass spectrometry detection. nih.govresearchgate.net A study demonstrated the use of a cationic aminooxy reagent to derivatize carbonyl metabolites, which allowed for their efficient extraction and analysis by FT-ICR-MS. nih.gov Another method involved derivatizing pyruvate and other metabolites with 3-nitrophenylhydrazine (B1228671) (3NPH) to improve detection sensitivity in MALDI-mass spectrometry imaging. nih.gov

Pyruvate Oxime in Bioconjugation Chemistry

The chemoselective reaction between an aminooxy group and a carbonyl group to form a stable oxime bond is a cornerstone of bioconjugation chemistry. nih.govacs.org This ligation strategy is highly valued for its bioorthogonality, meaning it proceeds efficiently in a biological environment without interfering with native biochemical processes. nih.gov